molecular formula C24H24N4O3 B2399653 N-[(Z)-[2-(1H-benzimidazol-2-yl)-1-(3,4,5-trimethoxyphenyl)ethylidene]amino]aniline CAS No. 731802-48-5

N-[(Z)-[2-(1H-benzimidazol-2-yl)-1-(3,4,5-trimethoxyphenyl)ethylidene]amino]aniline

Cat. No. B2399653
CAS RN: 731802-48-5
M. Wt: 416.481
InChI Key: SGLAFTDFJHJYFK-RRAHZORUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of benzimidazole and aniline, both of which are important structures in medicinal chemistry . Benzimidazole is a heterocyclic aromatic organic compound that is a fusion of benzene and imidazole . Aniline is an organic compound with the formula C6H5NH2. It consists of a phenyl group attached to an amino group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzimidazole ring and an aniline group. The benzimidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The aniline group consists of a phenyl group attached to an amino group .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the reactivity of the benzimidazole and aniline groups. Benzimidazole derivatives are known to exhibit a broad range of chemical and biological properties, making them important synthons in the development of new drugs .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Catalytic Applications in Polymerisation

Compounds related to N-[(Z)-[2-(1H-benzimidazol-2-yl)-1-(3,4,5-trimethoxyphenyl)ethylidene]amino]aniline have been studied for their catalytic properties, particularly in the polymerisation of ε-caprolactone. For example, (Benzimidazolylmethyl)amine ZnII and CuII carboxylate complexes have demonstrated active catalysis towards ring-opening polymerisation, following first-order kinetics and proceeding through a coordination–insertion pathway (Attandoh, Ojwach, & Munro, 2014).

Chemosensor Development

Benzimidazole derivatives have shown high potential in chemosensor technology, particularly for detecting metal ions. A study on anthracene- and pyrene-bearing imidazoles revealed their high selectivity and sensitivity towards Al3+ ions, with applications in imaging intracellular Al3+ ions in living cells. This implies that compounds structurally related to N-[(Z)-[2-(1H-benzimidazol-2-yl)-1-(3,4,5-trimethoxyphenyl)ethylidene]amino]aniline could be developed into effective chemosensors for aluminum ions in aqueous solutions and biological systems (Shree et al., 2019).

Antioxidant and DNA-binding Studies

Complexes involving benzimidazole and aniline derivatives have been investigated for their antioxidant activities and DNA-binding capabilities. Silver(I) complexes with bis(benzimidazolyl)aniline derivatives have been studied, showing that these complexes bind to DNA in an intercalation mode and exhibit strong potential to act as scavengers for eliminating radicals. This research highlights the importance of such compounds in therapeutic applications and as potential pharmaceutical agents (Wu et al., 2014).

Molecular Self-Aggregation and Anticancer Activity

The unique structural features of benzimidazole-aniline derivatives, including those similar to N-[(Z)-[2-(1H-benzimidazol-2-yl)-1-(3,4,5-trimethoxyphenyl)ethylidene]amino]aniline, have been exploited in studies on molecular self-aggregation and anticancer activity. For instance, water-assisted self-aggregation of benzimidazole and triazole adducts has been observed, with implications for developing anticancer therapies. The structural design encourages hydrogen bonding and π–π stacking interactions, which could influence the bioactivity of these compounds (Sahay & Ghalsasi, 2019).

properties

IUPAC Name

N-[(Z)-[2-(1H-benzimidazol-2-yl)-1-(3,4,5-trimethoxyphenyl)ethylidene]amino]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3/c1-29-21-13-16(14-22(30-2)24(21)31-3)20(28-27-17-9-5-4-6-10-17)15-23-25-18-11-7-8-12-19(18)26-23/h4-14,27H,15H2,1-3H3,(H,25,26)/b28-20-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLAFTDFJHJYFK-RRAHZORUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=NNC2=CC=CC=C2)CC3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C(=N\NC2=CC=CC=C2)/CC3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(Z)-[2-(1H-benzimidazol-2-yl)-1-(3,4,5-trimethoxyphenyl)ethylidene]amino]aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.